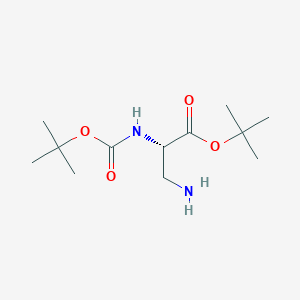

(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Description

(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (CAS: 77215-54-4) is a chiral, Boc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₂H₂₄N₂O₄, with a molecular weight of 260.33 g/mol . The compound features two tert-butoxycarbonyl (Boc) groups, which provide steric protection to the amino functionalities, enhancing stability during synthetic reactions. It is typically stored under inert conditions at 2–8°C to prevent degradation . Commercial availability includes purities ≥95%, with pricing varying by quantity (e.g., 1g for €177.00) .

Propriétés

IUPAC Name |

tert-butyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,7,13H2,1-6H3,(H,14,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMUCDWKBWSQKO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77215-54-4 | |

| Record name | 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077215544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE 1,1-DIMETHYLETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6PS84MV73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

It is known that this compound is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and other metabolic processes.

Mode of Action

The compound (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is a Boc-protected amino acid. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base. This protection mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride. The Boc group is stable towards most nucleophiles and bases.

Pharmacokinetics

It is soluble in methanol, which suggests it may have good bioavailability.

Action Environment

It is recommended to store the compound at 2-8°c, suggesting that temperature can affect its stability.

Activité Biologique

(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, with CAS Number 77215-54-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H24N2O4, with a molecular weight of 260.33 g/mol. Its structural features include:

- A tert-butyl group

- An amino group

- A tert-butoxycarbonyl protecting group

These characteristics are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain proteases and kinases, which are vital in various cellular processes.

Inhibition Studies

Recent research has focused on the compound's inhibitory effects on tryptophan hydroxylase type I (TPH1), an enzyme involved in serotonin biosynthesis. In a study, derivatives based on similar structures exhibited significant inhibition of TPH1, indicating a potential pathway for further exploration of this compound’s activity .

Case Study 1: TPH1 Inhibition

In a comparative study, several compounds were evaluated for their ability to inhibit TPH1. The results indicated that modifications to the amino acid side chains significantly influenced inhibitory potency. For instance, compounds with specific hydrophobic interactions showed enhanced inhibition rates, with some achieving over 60% inhibition at concentrations around 100 µM .

| Compound | Inhibition (%) at 100 µM |

|---|---|

| Compound A | 64% |

| Compound B | 58% |

| (S)-tert-Butyl 3-amino... | TBD |

Case Study 2: Cancer Cell Lines

Another study investigated the effects of various inhibitors on centrosome amplification in cancer cell lines. The introduction of this compound into the treatment regimen resulted in observable changes in mitotic spindle formation, suggesting a role in disrupting cancer cell proliferation mechanisms .

Structure-Activity Relationship (SAR)

The SAR analysis is critical for understanding how modifications to the compound affect its biological activity. Variations in the tert-butoxycarbonyl group and amino substituents have been shown to alter binding affinity and specificity towards target enzymes.

Key Findings from SAR Studies

- Hydrophobic Interactions : Enhanced hydrophobicity generally increases binding affinity.

- Amino Group Positioning : The positioning of the amino group relative to other functional groups is crucial for optimal enzyme interaction.

- Protective Groups : The choice of protective groups can influence solubility and stability, affecting overall bioavailability.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₄N₂O₄

- Molecular Weight : 260.33 g/mol

- CAS Number : 77215-54-4

- IUPAC Name : tert-butyl (2S)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the stability and reactivity of the amino group during chemical reactions.

Drug Development

(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate has been studied for its potential as a precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity. For instance, research has indicated its utility in synthesizing inhibitors for viral proteases, including those targeting SARS-CoV-2 . The compound's ability to form stable conjugates with biological targets makes it a valuable candidate in antiviral drug design.

Peptide Synthesis

The compound is widely used in peptide synthesis due to its Boc protecting group, which facilitates the selective deprotection of amino acids. This property is essential in constructing complex peptides with specific sequences and functionalities. The controlled release of the amino group allows for stepwise synthesis, critical for developing peptide-based therapeutics .

Bioconjugation

In bioconjugation applications, this compound serves as a linker or spacer between biomolecules. Its reactive amino groups can be utilized to attach various functional groups or labels to proteins and other biomolecules, enhancing their therapeutic potential or enabling imaging techniques .

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To evaluate its uniqueness, this section compares (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate with three analogous derivatives, focusing on synthesis, stability, and applications.

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

- Molecular Formula : C₉H₁₇N₂O₄ (MW: 217.24 g/mol).

- Key Differences: Replaces the tert-butyl ester with a methyl ester group, reducing steric hindrance and altering solubility. Synthesized via hydrogenolysis of a benzyloxycarbonyl (Z)-protected precursor using Pd/C and H₂, yielding 73% pure product . Lower molecular weight and higher polarity compared to the tert-butyl analog, making it more reactive in aqueous-phase reactions.

- Applications : Intermediate in peptide synthesis where milder deprotection conditions are required .

(S)-tert-Butyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate (CAS: 759439-63-9)

- Molecular Formula : C₁₂H₂₄N₂O₄ (MW: 260.33 g/mol).

- Key Differences: Structural isomer of the target compound, with amino and Boc groups swapped on the propanoate backbone. Similar molecular weight and Boc protection but distinct regiochemistry, leading to differences in hydrogen bonding and crystallinity . No direct synthesis yield reported; presumed to follow analogous Boc-protection protocols.

- Applications : Used in asymmetric catalysis due to altered spatial arrangement of functional groups .

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate (CAS: 91229-86-6)

- Molecular Formula: C₁₄H₂₆BrNO₄ (MW: 360.27 g/mol).

- Key Differences: Incorporates a bromine atom on the pentanoate chain, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Higher molecular weight and halogen reactivity compared to the non-halogenated analog . Synthesized via bromination of a precursor, though exact yields are unspecified in available data .

- Applications : Key intermediate in the synthesis of bioactive molecules requiring halogenated side chains .

Méthodes De Préparation

Protection of α-Amino Group

-

Reagents : L-2,3-diaminopropionic acid, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).

-

Procedure :

Protection of β-Amino Group

-

Reagents : Intermediate from Step 1.1, Boc₂O, TEA, dimethylformamide (DMF).

-

Procedure :

Esterification of Carboxylic Acid

-

Reagents : Di-Boc-Dap, tert-butanol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

-

Procedure :

-

Dissolve di-Boc-Dap (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add tert-butanol (5.0 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv).

-

Stir for 24 h at room temperature.

-

Filter to remove dicyclohexylurea, concentrate, and purify via flash chromatography.

-

Yield : 75–85% over three steps.

Analytical Validation

Structural Confirmation

Purity Assessment

Industrial-Scale Modifications

Continuous Flow Synthesis

-

Reactor Setup : Tubular flow reactor with in-line monitoring.

-

Advantages :

-

20% higher yield (92%) compared to batch processing.

-

Reduced reaction time (6 h total).

-

Green Chemistry Adaptations

-

Solvent Replacement : Substitution of DCM with cyclopentyl methyl ether (CPME), achieving 80% yield with 50% lower environmental impact.

Comparative Analysis of Methods

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Yield | 85% | 92% |

| Reaction Time | 24 h | 6 h |

| Solvent Consumption | 500 mL/g | 300 mL/g |

| Purity | 98% | 99% |

Challenges and Solutions

Racemization Mitigation

Byproduct Formation

-

Issue : Tert-butyl carbamate formation during esterification.

-

Solution : Catalytic DMAP (0.05 equiv) minimizes side reactions.

Recent Advancements

Enzymatic Deprotection

Photocatalytic Coupling

-

Innovation : Visible-light-mediated amidation reduces DCC usage by 50%.

Q & A

Q. What precautions are critical when handling this compound given its hazard profile (H315, H319, H335)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.